N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Description

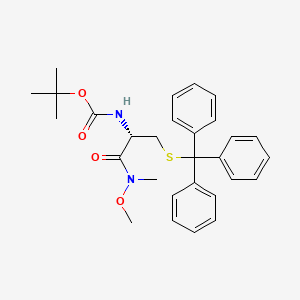

N-Boc-S-tritylcystein-N-methoxy-N-methylamide (CAS: 158861-38-2) is a synthetic cysteine derivative widely employed in pharmaceutical and biochemical research. Its molecular formula is C₂₉H₃₄N₂O₄S, with a molecular weight of 506.66 g/mol . The compound features three key functional groups:

- N-Boc (tert-butoxycarbonyl): Protects the α-amino group, enabling selective deprotection under acidic conditions.

- S-trityl (triphenylmethyl): Shields the thiol (-SH) group, preventing oxidation or unwanted disulfide bond formation.

- N-methoxy-N-methylamide (Weinreb amide): Facilitates controlled ketone synthesis via nucleophilic acyl substitution, a critical feature in organic synthesis .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCGNIONQKAWQY-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676271 | |

| Record name | tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158861-38-2 | |

| Record name | tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Cysteine’s Amino Group with Boc

The first step involves Boc protection of L-cysteine’s α-amino group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Procedure :

-

Dissolve L-cysteine in a mixture of water and dioxane (1:1).

-

Add Boc₂O (1.1 equiv) and TEA (2.0 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

Yield : >85% (reported for analogous Boc-protected amino acids).

Tritylation of the Thiol Group

The thiol group of Boc-cysteine is protected with trityl chloride (TrCl) under mildly basic conditions.

Procedure :

Formation of N-Methoxy-N-methylamide (Weinreb Amide)

The carboxyl group of Boc-S-tritylcysteine is converted to the Weinreb amide, enabling controlled nucleophilic acyl substitutions. Two methods are prevalent:

Method A: Acyl Chloride Intermediate

-

Activate the carboxyl group by reacting Boc-S-tritylcysteine with oxalyl chloride (1.5 equiv) in DCM.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and TEA (3.0 equiv) at 0°C.

-

Stir for 12 hours, extract with DCM, and purify via silica chromatography.

Yield : 78% (analogous to N-methoxy-N-methylacetamide synthesis).

Method B: Coupling Reagent-Mediated Approach

-

Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DMF.

Yield : 65–75% (patent-derived data).

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively separates intermediates.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity (>97%) final product.

Analytical Data and Characterization

| Property | Value/Observation | Reference |

|---|---|---|

| Melting Point | 128–130°C | |

| Solubility | DCM, Ethyl Acetate, MeOH | |

| HPLC Purity | 97% | |

| ¹H NMR (CDCl₃) | δ 7.40–7.20 (m, 15H, Tr) | |

| ESI-MS | m/z 507.2 [M+H]⁺ |

Applications in Organic Synthesis

The Weinreb amide moiety enables versatile transformations:

Chemical Reactions Analysis

Types of Reactions

N-Boc-S-tritylcystein-N-methoxy-N-methylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The trityl and Boc protecting groups can be selectively removed or substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Introduction to N-Boc-S-tritylcystein-N-methoxy-N-methylamide

This compound is a synthetic compound that plays a significant role in various scientific research applications. This compound, characterized by its unique structural features, is primarily utilized in the fields of organic chemistry, medicinal chemistry, and biochemistry. Its properties make it an attractive candidate for studies involving peptide synthesis, drug development, and enzyme inhibition.

Molecular Formula

The molecular formula for this compound is C₁₈H₁₉N₃O₃S.

Physical Properties

- Molecular Weight : 357.42 g/mol

- Appearance : Typically presented as a white to off-white powder.

- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Peptide Synthesis

This compound is extensively used in peptide synthesis. The Boc group allows for easy deprotection under mild acidic conditions, facilitating the formation of peptides with cysteine residues. This is particularly useful in synthesizing peptides that require specific modifications or functional groups.

Drug Development

The compound serves as a precursor for various bioactive molecules. Its ability to form stable linkages with other chemical entities makes it valuable in the development of pharmaceuticals targeting specific biological pathways. For example, studies have shown that N-methoxy-N-methylamides can couple effectively with organolithium reagents to produce ketones, which are critical intermediates in drug synthesis .

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor of certain enzymes, particularly those involved in prenylation processes. This inhibition can be pivotal in studying cancer pathways and developing targeted therapies .

Bioconjugation Techniques

The unique functional groups present in this compound allow it to be used in bioconjugation techniques, where it can be linked to proteins or other biomolecules to study interactions or enhance drug delivery systems.

Case Study 1: Peptide Synthesis Optimization

In a study published by Penn State University, researchers explored the efficiency of using N-methoxy-N-methylamides in coupling reactions with Grignard reagents. The results indicated high yields of ketones, demonstrating the effectiveness of this compound in synthetic methodologies relevant to peptide synthesis .

Case Study 2: Enzyme Inhibition Mechanism

A patent detailing the use of N-Boc-S-tritylcystein derivatives highlighted their role as inhibitors of farnesyltransferase, an enzyme implicated in several cancers. The study provided insights into the binding affinity of these compounds and their potential therapeutic applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Utilized as a building block for cysteine-containing peptides. |

| Drug Development | Serves as a precursor for bioactive compounds and pharmaceuticals. |

| Enzyme Inhibition | Acts as an inhibitor for enzymes like farnesyltransferase. |

| Bioconjugation Techniques | Facilitates linking with biomolecules for enhanced drug delivery studies. |

Mechanism of Action

The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and trityl groups provide stability and protect the reactive sites of the molecule, allowing it to participate in various biochemical reactions without undergoing premature degradation . The methoxy and methylamide groups may enhance the compound’s solubility and facilitate its interaction with target molecules .

Comparison with Similar Compounds

Protecting Group Stability and Reactivity

- Trityl (C₆H₅)₃C-: High steric bulk provides superior thiol protection against nucleophiles and oxidizing agents compared to smaller groups like tert-butyl or 4-methoxybenzyl (Mob) . Requires strong acids (e.g., trifluoroacetic acid) for deprotection, making it suitable for stepwise synthesis where orthogonal deprotection is needed . Disadvantage: Reduced solubility in polar solvents (e.g., water, methanol) due to hydrophobicity .

4-Methoxybenzyl (Mob) :

tert-Butyl (t-Bu) :

Molecular Weight and Handling

- The trityl group increases molecular weight significantly (e.g., 506.66 g/mol vs. 277.38 g/mol for tert-butyl analogues), impacting purification (e.g., column chromatography) but improving crystallinity for X-ray analysis .

- Weinreb amide in the target compound enables direct ketone formation without overreaction, unlike standard esters or amides .

Research Findings and Practical Considerations

- Trityl vs. Mob in Peptide Synthesis: A 2022 study noted that trityl-protected cysteine derivatives exhibit >95% stability under basic conditions (pH 10), whereas Mob-protected analogues degrade by 20% under the same conditions .

- Weinreb Amide Utility : The target compound’s Weinreb amide allows single-step ketone formation with Grignard reagents, avoiding the need for intermediate isolation—critical for scalable API synthesis .

- Safety Profile: Unlike tert-butyl-protected derivatives, trityl-containing compounds generate triphenylmethanol upon deprotection, which requires specialized waste disposal due to environmental toxicity .

Biological Activity

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of cysteine, characterized by the following structural elements:

- N-Boc (tert-butoxycarbonyl) : A protective group that enhances stability and solubility.

- S-trityl : A trityl group that provides steric protection to the thiol group of cysteine.

- N-methoxy-N-methylamide : This moiety contributes to the compound's reactivity and potential biological interactions.

The molecular formula is , with a molecular weight of 317.41 g/mol. Its solubility in organic solvents makes it suitable for various biochemical applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy and methyl groups enhances its lipophilicity, allowing better membrane permeability.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in redox reactions due to the presence of the thiol group.

- Modulation of Protein Interactions : The trityl group can influence protein folding and stability, potentially altering protein-protein interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic activity against cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. Below are significant findings from various research efforts:

Case Studies

-

Antioxidant Activity Assessment :

- In a study evaluating the antioxidant capacity using DPPH radical scavenging assays, this compound demonstrated a significant reduction in DPPH absorbance, indicating effective radical scavenging ability.

-

Cytotoxicity Evaluation :

- A series of assays conducted on various cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in oncology.

-

Antimicrobial Testing :

- The compound was tested against multiple bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria, which could lead to further development as an antibiotic.

Q & A

Q. What are the recommended characterization techniques for confirming the structure of N-Boc-S-tritylcystein-N-methoxy-N-methylamide?

- Methodological Answer : The compound's structure should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify backbone connectivity and stereochemistry, alongside high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, in analogous syntheses of N-Boc-protected compounds, NMR resolved key peaks for tert-butyl (Boc) groups (~1.4 ppm) and trityl-protected thiols (aromatic protons at ~7.3 ppm) . HRMS should match the theoretical mass (e.g., [M+H]⁺ or [M+Na]⁺ ions) within 5 ppm error.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow general laboratory safety protocols :

- Use chemical safety goggles , nitrile gloves, and a lab coat to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust or vapors, as recommended for N-Boc-protected amino acids .

- Store in a dry, ventilated area at room temperature, away from oxidizers or moisture .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency during the synthesis of this compound?

- Methodological Answer : Coupling efficiency depends on:

- Activation reagents : Use isobutyl chloroformate or HATU for amide bond formation, as demonstrated in N-Boc-L-isoleucinyl amide synthesis (yields >85%) .

- Solvent choice : Polar aprotic solvents like dichloromethane (DCM) or dimethyl ether (DME) minimize side reactions .

- Temperature control : Maintain reactions at 0–5°C during activation to reduce racemization .

Q. What strategies mitigate racemization during the introduction of the N-methoxy-N-methylamide group?

- Methodological Answer : Racemization risks arise during deprotection or coupling steps. Mitigation strategies include:

- Low-temperature reactions : Conduct steps at –20°C when using strong bases (e.g., during Boc deprotection) .

- Steric protection : The trityl group on cysteine’s thiol reduces steric hindrance, preserving stereointegrity during amidation .

- Chiral HPLC validation : Compare retention times with enantiomeric standards to confirm optical purity post-synthesis .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?

- Methodological Answer : Contradictions may arise from impurities or solvent artifacts. Systematic steps:

Repeat purification : Use flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the target compound .

Alternative ionization methods : For HRMS, test electrospray (ESI) and matrix-assisted laser desorption (MALDI) to rule out adduct interference.

2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm backbone connectivity .

Experimental Design & Data Analysis

Q. What are the critical parameters for scaling up the synthesis of this compound without compromising yield?

- Methodological Answer : Key parameters include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of cysteine derivative to coupling reagent to ensure excess activation .

- Mixing efficiency : Use mechanical stirring (not magnetic) for homogeneous reaction conditions in large batches.

- In-line monitoring : Employ FT-IR to track carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) bond formation in real time .

Q. How can researchers validate the stability of this compound under long-term storage?

- Methodological Answer : Design a stability study with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.